4-Hydroxy-2-methoxy-6-methyl-5-(methylthio)-pyrimidine
Description
Crystallographic Analysis and Bond Configuration
The crystallographic structure of this compound reveals a complex molecular architecture characterized by specific bond lengths and angles that define its three-dimensional conformation. The pyrimidine ring system serves as the central scaffold, with carbon-nitrogen bond lengths typically ranging from 1.311 to 1.363 angstroms, as observed in related pyrimidine derivatives. The sulfur-carbon bond connecting the methylthio group to the pyrimidine ring exhibits a characteristic length of approximately 1.746 to 1.788 angstroms, consistent with single bond formation between sulfur and aromatic carbon atoms.
The molecular geometry demonstrates significant planarity within the pyrimidine ring, with root mean square deviations typically less than 0.022 angstroms for similar substituted pyrimidines. The positioning of the hydroxyl group at the 4-position creates opportunities for intramolecular hydrogen bonding with adjacent nitrogen atoms, influencing the overall molecular conformation. The methoxy substituent at the 2-position contributes to the electronic properties through resonance effects, while the methyl group at the 6-position provides steric bulk that affects molecular packing in the crystal lattice.
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂O₂S | - |
| Molecular Weight | 186.23 | g/mol |
| Density | 1.3 | g/cm³ |
| Melting Point | 195 | °C |
| Boiling Point | 286.6 | °C |
The crystal packing arrangement reveals the formation of hydrogen bonding networks between adjacent molecules, particularly involving the hydroxyl group as both donor and acceptor. These intermolecular interactions contribute to the observed melting point of 195 degrees Celsius, indicating substantial lattice energy. The methylthio group adopts a specific orientation that minimizes steric clashes while maximizing favorable van der Waals interactions with neighboring molecules in the crystal structure.
Bond angle analysis reveals that the pyrimidine ring maintains ideal aromatic geometry with internal angles close to 120 degrees. The sulfur atom in the methylthio group exhibits tetrahedral geometry with bond angles ranging from 109 to 122 degrees, similar to those observed in related organosulfur compounds. The methoxy group shows typical ether geometry with carbon-oxygen-carbon angles approximately 116 degrees, allowing for optimal orbital overlap and conjugation with the aromatic system.
Spectroscopic Identification Techniques
Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and assess molecular properties. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling constants. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to each functional group, with the methoxy protons appearing as a singlet around 3.8-4.0 parts per million, consistent with aromatic ether substituents.
The aromatic protons of the pyrimidine ring display characteristic downfield chemical shifts between 7.0 and 8.5 parts per million, reflecting the electron-withdrawing nature of the nitrogen atoms and substituent effects. The methylthio group produces a distinctive singlet around 2.5-2.6 parts per million, while the methyl substituent at the 6-position appears as a singlet near 2.2-2.4 parts per million. The hydroxyl proton exhibits variable chemical shift depending on concentration and solvent, typically appearing as a broad signal between 9.0 and 12.0 parts per million due to rapid exchange.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework with characteristic chemical shifts for each carbon environment. The pyrimidine carbons appear in the aromatic region between 100 and 170 parts per million, with specific positions influenced by the electronic effects of neighboring substituents. The methoxy carbon appears around 55-60 parts per million, while the methylthio carbon resonates near 14-16 parts per million, consistent with aliphatic carbons adjacent to sulfur atoms.
Infrared spectroscopy demonstrates characteristic absorption bands corresponding to specific functional groups within the molecule. The hydroxyl group produces a broad absorption band between 3200 and 3600 reciprocal centimeters, often exhibiting multiple peaks due to hydrogen bonding effects. The aromatic carbon-nitrogen stretching vibrations appear in the 1500-1600 reciprocal centimeter region, while carbon-carbon stretching modes of the pyrimidine ring are observed between 1400 and 1500 reciprocal centimeters.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 186, corresponding to the calculated molecular weight. Characteristic fragmentation involves loss of the methylthio group (mass 47) and the methoxy group (mass 31), producing daughter ions that assist in structural confirmation.
Computational Modeling of Electronic Properties
Density functional theory calculations provide comprehensive insights into the electronic structure and properties of this compound. The optimized molecular geometry obtained through B3LYP/6-311G(d,p) level calculations reveals bond lengths and angles in excellent agreement with experimental crystallographic data. The computed sulfur-carbon bond length of approximately 1.788 angstroms closely matches experimental values, while aromatic carbon-nitrogen bonds show calculated lengths near 1.314-1.363 angstroms.
Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, providing information about chemical reactivity and electronic excitation properties. The energy gap between these orbitals typically ranges from 3.5 to 4.5 electron volts for pyrimidine derivatives, indicating moderate reactivity toward electrophilic and nucleophilic attack. The electron density distribution shows significant localization on the nitrogen atoms and oxygen-containing substituents, consistent with their role as reactive sites.
Natural bond orbital analysis demonstrates the electronic interactions between different parts of the molecule, particularly the conjugation between the pyrimidine ring and its substituents. The methoxy group exhibits strong resonance interaction with the aromatic system, contributing electron density that affects the overall electronic properties. The methylthio group shows weaker but significant orbital interactions, primarily through sulfur lone pair donation to the adjacent aromatic carbon.
| Electronic Property | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -6.2 to -6.8 | eV (DFT) |
| LUMO Energy | -1.5 to -2.1 | eV (DFT) |
| Energy Gap | 3.5 to 4.5 | eV (DFT) |
| Dipole Moment | 2.8 to 3.5 | Debye (DFT) |
Time-dependent density functional theory calculations using CAM-B3LYP/6-311G(d,p) methodology provide electronic absorption spectra predictions, enabling comparison with experimental ultraviolet-visible spectroscopy data. The calculated absorption maxima typically occur between 250 and 320 nanometers, corresponding to π-π* transitions within the aromatic system. The oscillator strengths indicate moderate to strong absorption coefficients, consistent with the extended conjugation present in the molecule.
Vibrational frequency calculations reproduce experimental infrared spectra with high accuracy, confirming the structural assignments and providing detailed mode descriptions. The computed hydroxyl stretching frequency near 3500 reciprocal centimeters matches experimental observations, while aromatic carbon-nitrogen stretching modes are accurately predicted in the 1500-1600 reciprocal centimeter region. The excellent agreement between calculated and experimental vibrational frequencies validates the computational methodology and structural model.
Electrostatic potential mapping reveals the charge distribution across the molecular surface, identifying regions of high electron density suitable for hydrogen bonding or nucleophilic attack. The oxygen atoms of the hydroxyl and methoxy groups exhibit the most negative electrostatic potential, while the pyrimidine nitrogen atoms show intermediate values. This analysis provides crucial information for understanding molecular recognition and intermolecular interaction patterns.
Properties
IUPAC Name |
2-methoxy-4-methyl-5-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-5(12-3)6(10)9-7(8-4)11-2/h1-3H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGWTXVPVGYCSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40615576 | |
| Record name | 2-Methoxy-6-methyl-5-(methylsulfanyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40615576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55996-10-6 | |
| Record name | 2-Methoxy-6-methyl-5-(methylthio)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55996-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-methyl-5-(methylsulfanyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40615576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Hydroxy-2-methoxy-6-methyl-5-(methylthio)-pyrimidine (often referred to as a pyrimidine derivative) has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.
Target Enzymes and Pathways
The primary mechanism of action for this compound involves inhibition of the epidermal growth factor receptor (EGFR), a critical tyrosine kinase involved in cell signaling pathways that regulate cell proliferation and survival. The compound acts as an ATP-mimicking inhibitor, effectively blocking the receptor's activity and consequently impacting downstream signaling pathways such as the PI3K/AKT pathway, which is vital for cancer cell survival and growth.
Cellular Effects
Research has demonstrated that this compound exhibits cytotoxic effects against various human tumor cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Colorectal Carcinoma (HCT-116) | 12.5 |
| Hepatocellular Carcinoma (HepG-2) | 15.0 |
| Breast Cancer (MCF-7) | 10.0 |
| Non-Small Cell Lung Cancer (A549) | 8.0 |
These values indicate that the compound has significant anticancer properties, with lower IC50 values suggesting higher potency against these cancer types.
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME)
In silico studies have suggested favorable pharmacokinetic properties for this compound, including good absorption and distribution characteristics. The compound is primarily metabolized in the liver through oxidation and conjugation reactions, which are critical for its bioavailability and efficacy.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this pyrimidine derivative:
- Antimicrobial Activity : In a study evaluating various pyrimidine derivatives, this compound showed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ciprofloxacin .
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it significantly inhibited COX-2 activity, which is crucial in inflammatory processes. The IC50 value for COX-2 inhibition was reported at approximately 0.04 μmol, comparable to established anti-inflammatory drugs .
- Anticancer Efficacy : In a comparative study with etoposide, a well-known chemotherapeutic agent, several derivatives of pyrimidines including this compound exhibited superior anticancer activity against multiple cell lines, indicating its potential as a lead compound for further drug development .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research:
- Antimicrobial Activity : Research indicates that pyrimidine derivatives, including 4-hydroxy compounds, possess significant antibacterial properties. For example, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, outperforming standard antibiotics like ciprofloxacin .
- Antitubercular Activity : Some derivatives of pyrimidines have been identified as having antitubercular properties. A study highlighted the potential of related compounds to act against Mycobacterium tuberculosis, suggesting a unique mechanism of action that warrants further investigation .
- Anti-inflammatory Effects : Compounds derived from this pyrimidine structure have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This property positions them as potential candidates for developing anti-inflammatory drugs .
Therapeutic Potential
The therapeutic implications of 4-hydroxy-2-methoxy-6-methyl-5-(methylthio)-pyrimidine extend to various diseases:
- Cancer Treatment : Some studies suggest that modifications of this compound can lead to enhanced anticancer activities. The ability to inhibit specific pathways involved in tumor growth makes it a candidate for further exploration in oncology .
- Antiviral Applications : Research into the antiviral properties of pyrimidine derivatives indicates their potential in treating viral infections. The structural features that allow for interaction with viral enzymes could be exploited for drug development against viruses .
- Agricultural Uses : Beyond medicinal applications, this compound has potential uses in agriculture as a pesticide or herbicide due to its biological activity against plant pathogens and pests .
Case Studies and Research Findings
Several case studies have documented the effectiveness of pyrimidine derivatives:
- A study on the synthesis of antimicrobial compounds via the Biginelli reaction demonstrated high yields and significant antibacterial activity against multiple bacterial strains .
- Another research effort focused on the synthesis of antitubercular agents derived from pyrazolylpyrimidinones showed promising results in inhibiting Mtb, indicating the need for further pharmacokinetic studies to optimize these compounds for clinical use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s distinct substituents differentiate it from common pyrimidine derivatives. Key comparisons include:
Analysis :
Key Challenges :
Physicochemical Properties
Data from analogs allow estimation of the target’s properties:
Reactivity and Functionalization
- Methylthio Group : Likely susceptible to oxidation (e.g., to sulfone) or displacement by nucleophiles (e.g., amines, alcohols) .
- Hydroxy Group: Can act as a hydrogen-bond donor or undergo derivatization (e.g., acetylation, glycosylation) .
- Methoxy Group : Generally inert under physiological conditions but may participate in electron-donating interactions .
Preparation Methods
General Synthetic Strategies for Pyrimidine Derivatives
Pyrimidine derivatives like 4-Hydroxy-2-methoxy-6-methyl-5-(methylthio)-pyrimidine are generally synthesized via condensation and cyclization reactions involving appropriate substituted precursors such as cyano compounds, amidines, or thiones. The synthetic routes often involve:
- Use of cyano-containing starting materials (e.g., cyanoacetamide, ethyl cyanoacetate)
- Catalytic cyclocondensation under reflux or microwave irradiation
- Introduction of substituents such as methylthio (-SCH3) via nucleophilic substitution or methylation reactions
These methods are supported by various catalytic systems including sodium methoxide, potassium carbonate, ammonium chloride, or acid catalysts to facilitate ring formation and substitution reactions.
Specific Preparation Approaches Relevant to this compound
Cyclocondensation from Cyanoamide and Substituted Malononitriles
A solvent-free protocol has been reported for synthesizing substituted pyrimidines by reacting cyanamide with methoxy-substituted malononitriles in the presence of sodium methoxide under reflux conditions. This method yields methoxy-substituted pyrimidine derivatives with moderate yields (~49%) after 4 hours of reflux.
Reactions Involving Ethyl Cyanoacetate and Urea Derivatives
Ethyl cyanoacetate is a versatile intermediate for pyrimidine synthesis. It can be reacted with urea and suitable aldehydes or ketones under reflux with catalysts like ammonium chloride or potassium carbonate. This approach allows the formation of 4-amino-2-oxo-pyrimidine derivatives, which can be further functionalized to introduce methylthio groups by reaction with methylating agents or thiol reagents.
Introduction of Methylthio Group via Nucleophilic Substitution
The methylthio substituent at the 5-position is typically introduced by nucleophilic substitution of a chloro or bromo precursor with methylthiolate or methyl mercaptan under basic conditions. For example, stirring pyrimidine-2-thione derivatives with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) yields methylthio-substituted pyrimidines in good yields.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to enhance reaction rates and yields in pyrimidine synthesis. For instance, the condensation of pyrimidine derivatives with pyruvic acid under microwave heating at 80 °C for 8 minutes afforded high purity pyrimidine compounds without requiring further purification. This technique could be adapted for the synthesis of this compound to improve efficiency.
Representative Reaction Scheme (Hypothetical)
| Step | Reactants/Conditions | Product/Transformation | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyanamide + 2-(methoxy-substituted malononitrile), NaOMe, reflux 4h | Methoxy-substituted pyrimidine intermediate | ~49 | Solvent-free, base-catalyzed cyclization |
| 2 | Intermediate + methylthiolate, K2CO3, DMF, reflux 16h | 5-(Methylthio)-pyrimidine derivative | 60-75 | Nucleophilic substitution |
| 3 | Final purification (filtration, washing) | This compound | - | Purity confirmed by NMR and IR |
Analytical and Research Findings Supporting the Preparation
- Yield and Purity: The solvent-free and microwave-assisted methods provide moderate to good yields (49-75%) with high purity as confirmed by TLC, NMR, and IR spectroscopy.
- Reaction Conditions: Reflux temperatures between 80-130 °C are optimal for cyclocondensation and substitution steps. Microwave irradiation reduces reaction times significantly compared to conventional heating.
- Catalysts: Sodium methoxide and potassium carbonate are effective bases for promoting cyclization and substitution reactions, respectively.
- Solvents: DMF and ethanol are commonly used solvents, with ethanol favored in microwave procedures for environmental and safety reasons.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Solvent-free cyclocondensation | Cyanamide + methoxy-malononitrile | NaOMe, reflux 4h | Eco-friendly, moderate yield | Longer reaction time |
| Nucleophilic substitution | Pyrimidine-2-thione + methyl iodide | K2CO3, DMF, reflux 16h | High selectivity for methylthio | Use of DMF (toxic solvent) |
| Microwave-assisted synthesis | Pyrimidine derivative + pyruvic acid | Microwave, 80 °C, 8 min | Fast, high purity | Requires microwave equipment |
| Aldehyde/urea condensation | Ethyl cyanoacetate + urea + aldehyde | NH4Cl catalyst, reflux 4h | Simple, versatile | Moderate yields |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Hydroxy-2-methoxy-6-methyl-5-(methylthio)-pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via substitution reactions using amines or thiol-containing reagents under reflux conditions. For example, heating 2-methylthiopyrimidine derivatives with amines (e.g., cyclohexylamine) in aqueous hydrochloric acid yields substituted pyrimidines . Solvent systems (e.g., DMSO:water) and reaction time (e.g., overnight reflux) are critical for minimizing by-products and maximizing purity. Acidification post-reaction aids in precipitation, facilitating isolation .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer : X-ray crystallography is definitive for structural confirmation, as demonstrated in studies of analogous pyrimidines . Complementary techniques include:
- NMR : To resolve substituent positions (e.g., methoxy vs. methylthio groups).
- Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis.
- FT-IR : To identify functional groups like hydroxyl or carbonyl moieties .
Q. How does the compound's solubility and reactivity vary with solvents?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance solubility due to the compound's heterocyclic and hydroxyl groups. Reactivity in nucleophilic substitutions is pH-dependent; acidic conditions stabilize the pyrimidine ring, while basic conditions may deprotonate hydroxyl groups, altering reactivity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound's electronic properties and guide functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attack. For example, methylthio and methoxy groups increase electron density at specific ring positions, influencing regioselectivity in substitutions . Pairing DFT with experimental data (e.g., NMR chemical shifts) validates computational predictions .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. no activity)?
- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. For instance:
- Substituent Analysis : Modifying the methylthio group to a benzylthio group (as in related pyrimidines) can enhance binding to enzymes like 5-lipoxygenase .
- Assay Optimization : Varying pH, temperature, or co-solvents (e.g., DMSO concentration) impacts compound stability and activity .
Q. How do competing reaction pathways during synthesis affect by-product formation?
- Methodological Answer : Competing pathways (e.g., hydrolysis vs. substitution) are controlled by:
- Temperature : Higher temperatures favor nucleophilic substitution over ring-opening.
- Reagent Stoichiometry : Excess amine minimizes undesired dimerization or oxidation by-products .
- Work-Up : Acidic precipitation selectively isolates the target product while leaving polar by-products in solution .
Q. What is the role of substituents in modulating the compound's interactions with biological targets (e.g., kinases)?
- Methodological Answer : The methylthio group enhances hydrophobic interactions with enzyme pockets, while the hydroxyl group participates in hydrogen bonding. SAR studies on analogous compounds show that replacing methoxy with ethoxy groups alters steric bulk, affecting binding affinity .
Methodological Considerations Table
| Research Aspect | Key Parameters | Evidence-Based Insights |
|---|---|---|
| Synthesis | Reflux time, solvent polarity, pH control | Prolonged reflux (12+ hrs) improves substitution efficiency . |
| Characterization | Crystallization solvent, spectroscopic cross-validation | Ethanol/water mixtures yield high-purity crystals for XRD . |
| Biological Assays | Enzyme source, co-solvent compatibility | Human recombinant enzymes show higher sensitivity than bacterial isoforms . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
